N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine
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Overview
Description
N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrimidine core, which can then be further modified to introduce the dibutyl, ethenyl, and methanesulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes, along with suitable ligands and solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-6-ethenyl-2-(methylsulfanyl)pyrimidin-4-amine: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core and have been studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness
N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine is unique due to the presence of the methanesulfonyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
823220-84-4 |
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Molecular Formula |
C15H25N3O2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N,N-dibutyl-6-ethenyl-2-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C15H25N3O2S/c1-5-8-10-18(11-9-6-2)14-12-13(7-3)16-15(17-14)21(4,19)20/h7,12H,3,5-6,8-11H2,1-2,4H3 |
InChI Key |
YYLLEOJOAMTDHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=NC(=C1)C=C)S(=O)(=O)C |
Origin of Product |
United States |
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